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molecular formula C11H18O3 B2817818 8-(2-Propenyloxy)-1,4-dioxaspiro[4.5]decane CAS No. 192870-65-8

8-(2-Propenyloxy)-1,4-dioxaspiro[4.5]decane

Cat. No. B2817818
M. Wt: 198.262
InChI Key: MHAWOYYSJZHFFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05801201

Procedure details

19.8 g of compound (11) (0.1 mmole) were stirred for 2 hours at room temperature with 120 ml ether and 40 ml of 6N hydrochloric acid. The mixture was then neutralised with sodium hydrogen carbonate, extracted three times with ether, and the ether solution was dried over sodium sulphate. After removing the solvent by distillation, 15.2 g of crude product were obtained; the product was purified with 3:1 diisopropyl ether/n-hexane via a silica gel column.
Quantity
19.8 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:4][CH:5]1[CH2:14][CH2:13][C:8]2(OCC[O:9]2)[CH2:7][CH2:6]1)[CH:2]=[CH2:3].Cl.C(=O)([O-])O.[Na+]>CCOCC>[CH2:1]([O:4][CH:5]1[CH2:14][CH2:13][C:8](=[O:9])[CH2:7][CH2:6]1)[CH:2]=[CH2:3] |f:2.3|

Inputs

Step One
Name
Quantity
19.8 g
Type
reactant
Smiles
C(C=C)OC1CCC2(OCCO2)CC1
Name
Quantity
40 mL
Type
reactant
Smiles
Cl
Name
Quantity
120 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted three times with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the ether solution was dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
After removing the solvent
DISTILLATION
Type
DISTILLATION
Details
by distillation

Outcomes

Product
Name
Type
product
Smiles
C(C=C)OC1CCC(CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 15.2 g
YIELD: CALCULATEDPERCENTYIELD 98569.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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